molecular formula C27H9BF48O3 B2563257 Tris(1H,1H,9H-perfluorononyl)borate CAS No. 1814-40-0

Tris(1H,1H,9H-perfluorononyl)borate

Cat. No. B2563257
CAS RN: 1814-40-0
M. Wt: 1304.1
InChI Key: NPGAFGTUBPUCCI-UHFFFAOYSA-N
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Description

Tris(1H,1H,9H-perfluorononyl)borate, or Tris-PFN, is an important organoboron compound used in a variety of scientific and commercial applications. Tris-PFN is a colorless, odorless, non-toxic, and highly stable compound that has found wide use in organic synthesis, analytical chemistry, and biochemistry. Tris-PFN has been used in a variety of applications, from the synthesis of small molecules to the development of novel drugs and therapeutics.

Scientific Research Applications

Role in Catalysis and Coordination Chemistry

Tris(pentafluorophenyl)borane, a boron Lewis acid, is widely recognized for its role as an activator in homogeneous Ziegler-Natta chemistry. This compound has catalytic versatility, being used in hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. It can induce tautomerizations and stabilize less favored tautomeric forms, facilitating unusual reactions and stabilizing uncommon coordination geometries of carbon. Its growing applications in organic and organometallic chemistry highlight its potential beyond its established role in olefin polymerization catalysis (Erker, 2005).

Utility in Organometallic Chemistry

Tris(2,4,6-triisopropylphenyl)stannylium tetrakis(pentafluorophenyl)borate exemplifies the unique utility of borate compounds in stabilizing rare coordination structures. Its X-ray structure confirms a free, tricoordinate tin cation with no coordination between the cation and solvent or anion, indicating the potential for these compounds in stabilizing unique organometallic structures (Lambert et al., 2003).

Ligand Development and Silver Adduct Stabilization

Fluorinated tris(pyrazolyl)borate ligands have enabled the isolation of thermally stable silver adducts with labile donors, highlighting their role in stabilizing silver complexes bearing labile donors. These ligands, with weakly donating nitrogen sites and less reducing B-H groups, have been instrumental in the synthesis of compounds with unsupported Ag(I)-Ge(II) and Ag(I)-Sn(II) bonds, as well as the development of silver-tris(pyrazolyl) borates with higher solution stability and potential in catalysis and antimicrobial applications (Dias & Fianchini, 2007).

In Polymer Chemistry

Tris(pentafluorophenyl)borane has been employed as a Lewis acid catalyst to significantly lower the ring-opening polymerization temperature of 1,3-benzoxazines. Its utilization not only speeds up the curing process but also improves the thermal properties of the resulting polybenzoxazines, showcasing its influence in the field of polymer chemistry and materials science (Arslan et al., 2018).

Synthesis of Organometallic Complexes

Fluorinated tris(pyrazolyl)borate [HB(3,5-(CF3)2Pz)3]− is a notable ligand for stabilizing rare organometallic complexes of coinage metals. Its role in enabling the isolation of Cu(I), Ag(I), and Au(I) complexes as crystalline solids demonstrates its importance in synthesizing and stabilizing organometallic complexes with significant potential in catalysis and material science (Dias, 2010).

Advances in Borylation Chemistry

Tris(pentafluorophenyl)borane's high Lewis acidity and steric bulk have made it a versatile reagent in various chemical reactions, including borylation, hydrogenation, and hydrosilylation. Its role in frustrated Lewis pair (FLP) chemistry and Lewis acid catalysis signifies its importance in modern chemistry. Additionally, advancements in novel borane and borocation usage are expanding the range of reactions and compounds attainable, furthering the applications of such boron-based compounds in chemical synthesis (Lawson & Melen, 2017).

properties

IUPAC Name

tris(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl) borate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H9BF48O3/c29-4(30)10(41,42)16(53,54)22(65,66)25(71,72)19(59,60)13(47,48)7(35,36)1-77-28(78-2-8(37,38)14(49,50)20(61,62)26(73,74)23(67,68)17(55,56)11(43,44)5(31)32)79-3-9(39,40)15(51,52)21(63,64)27(75,76)24(69,70)18(57,58)12(45,46)6(33)34/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGAFGTUBPUCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H9BF48O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1304.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1814-40-0
Record name Tris(1H,1H,9H-perfluorononyl)borate
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